N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine
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Overview
Description
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydroxylamine group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ionic liquids as solvents has been shown to improve the yield and recyclability of the reaction components .
Chemical Reactions Analysis
Types of Reactions
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in adjacent positions.
Oxazoline: A reduced form of oxazole with a single double bond.
Oxazolidine: A fully saturated derivative of oxazole.
Uniqueness
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is unique due to the presence of both the oxazole ring and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-7-9/h7,9H,3H2,1-2H3 |
InChI Key |
ZQHFVSBGCQPHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CNO)C |
Origin of Product |
United States |
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